molecular formula C24H20N2O5 B2935689 3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-27-1

3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2935689
CAS No.: 899922-27-1
M. Wt: 416.433
InChI Key: SYYKRAQBQZIAAU-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline-2,4-dione family, a scaffold known for its pharmacological versatility. Quinazoline-2,4-diones are characterized by a bicyclic structure with two ketone groups at positions 2 and 4, enabling diverse substitutions at the 1- and 3-positions. This compound features a 3,4-dimethoxyphenyl group at position 3 and a 2-oxo-2-phenylethyl chain at position 1 (Figure 1).

Properties

CAS No.

899922-27-1

Molecular Formula

C24H20N2O5

Molecular Weight

416.433

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-phenacylquinazoline-2,4-dione

InChI

InChI=1S/C24H20N2O5/c1-30-21-13-12-17(14-22(21)31-2)26-23(28)18-10-6-7-11-19(18)25(24(26)29)15-20(27)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3

InChI Key

SYYKRAQBQZIAAU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4)OC

solubility

not available

Origin of Product

United States

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on recent studies, focusing on its antiviral and antimicrobial properties, as well as its implications in drug design.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H18N2O4
  • Molecular Weight : 350.37 g/mol

Antiviral Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antiviral properties. For instance:

  • In Vitro Studies : A series of quinazoline derivatives were evaluated for their antiviral activity against specific viruses such as vaccinia and adenovirus. One compound in this series showed an effective EC50 value of 1.7 μM against vaccinia virus, outperforming the reference drug Cidofovir (EC50 = 25 μM) .
CompoundVirus TypeEC50 (μM)Reference Drug EC50 (μM)
24b11Vaccinia1.725
24b13Adenovirus-26.2Not specified

This indicates that modifications on the quinazoline scaffold can lead to enhanced antiviral efficacy.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored:

  • Antibacterial Studies : Compounds derived from quinazoline-2,4(1H,3H)-diones were tested against various Gram-positive and Gram-negative bacteria. The most promising compounds displayed moderate to high activity compared to standard antibiotics .
CompoundBacterial StrainActivity Level
Compound 13Staphylococcus aureusModerate
Compound 15Escherichia coliHigh

These findings suggest that the quinazoline framework can serve as a basis for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that specific substitutions on the quinazoline ring significantly affect biological activity:

  • Substituent Effects : The presence of methoxy groups at the 3 and 4 positions of the phenyl ring enhances both antiviral and antibacterial activities. Conversely, certain substitutions lead to reduced efficacy or complete loss of activity .

Case Studies

Several case studies have been conducted to further understand the biological implications of this compound:

  • Case Study on Antiviral Efficacy :
    • A study evaluated the compound's efficacy in cell cultures infected with vaccinia virus. The results showed a dose-dependent response with significant viral load reduction at concentrations below cytotoxic levels .
  • Case Study on Antimicrobial Resistance :
    • Another investigation focused on the ability of quinazoline derivatives to overcome bacterial resistance mechanisms. The compounds were found to inhibit bacterial gyrase and DNA topoisomerase IV, which are critical targets for antibiotic action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological profile of quinazoline-2,4-diones is highly dependent on substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 3) Substituents (Position 1) Molecular Formula Melting Point (°C) Key Activity Reference
Target Compound 3,4-Dimethoxyphenyl 2-Oxo-2-phenylethyl C₂₄H₂₀N₂O₅ N/A Under investigation
3-(2-Methylphenyl)quinazoline-2,4(1H,3H)-dione 2-Methylphenyl H C₁₅H₁₂N₂O₂ N/A N/A
3-(2-Oxo-2-(piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione (2e) Piperidin-1-yl 2-Oxoethyl C₁₅H₁₇N₃O₃ 204 Antiproliferative
3-(2-Morpholino-2-oxoethyl)quinazoline-2,4(1H,3H)-dione (2f) Morpholino 2-Oxoethyl C₁₄H₁₅N₃O₄ 254–255 Antiproliferative
3-(3,4-Dimethoxyphenethyl)quinazoline-2,4(1H,3H)-dione (5a) 3,4-Dimethoxyphenethyl H C₁₉H₁₈N₂O₄ N/A Synthetic intermediate

Key Observations :

  • Polar vs. Nonpolar Substituents: Analogs with morpholino (2f) or piperidin-1-yl (2e) groups exhibit higher melting points (204–255°C) due to increased polarity and hydrogen-bonding capacity, whereas the target compound’s phenylethyl substituent may prioritize lipophilicity for membrane penetration .
  • Synthetic Flexibility : The 3,4-dimethoxyphenethyl group in compound 5a serves as a precursor for further functionalization, highlighting the scaffold’s adaptability for structure-activity relationship (SAR) studies .
Antiproliferative Activity

Compounds like 2e and 2f demonstrate moderate antiproliferative activity against cancer cell lines, attributed to their ability to intercalate DNA or inhibit topoisomerases. The target compound’s 2-oxo-2-phenylethyl group may enhance π-π stacking interactions with DNA bases, though experimental validation is pending .

Antibacterial Potential

Quinazoline-2,4-diones with heterocyclic substitutions (e.g., oxadiazole) at positions 1 and 3 show potent antibacterial activity. While the target compound lacks such groups, its 3,4-dimethoxyphenyl moiety could disrupt bacterial membrane integrity, akin to flavonoids with similar substituents .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, which may limit the target compound’s half-life compared to halogenated analogs .

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4-dione, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted benzaldehyde derivatives. For example, a related quinazoline derivative was synthesized by hydrolyzing 1H-Indole-2,3-dione in an alkaline medium, followed by acidification and condensation with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) and ammonium acetate . Key intermediates are characterized using FT-IR (to confirm functional groups like carbonyls and amines), 1^1H/13^13C NMR (to verify regiochemistry and substituent positions), and mass spectrometry (to confirm molecular weight) .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability studies by preparing solutions of the compound in buffers (pH 1–12) and incubating at elevated temperatures (e.g., 40°C, 60°C). Monitor degradation via HPLC-UV at regular intervals to calculate half-life (t1/2t_{1/2}) and identify degradation products through LC-MS. Include controls with inert atmospheres to assess oxidative stability .

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 4°C to prevent photodegradation. Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles. Wear nitrile gloves, lab coats, and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1^11H NMR peaks) during structural elucidation?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent interactions. For quinazoline-diones, perform variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism). Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations. Cross-validate with computational methods (DFT calculations) to predict chemical shifts .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach, varying parameters like solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid). For example, a related quinazoline synthesis achieved 85% yield using ethanol under reflux with catalytic acetic acid, reducing dimerization byproducts .

Q. How can the compound’s biological activity (e.g., antimicrobial) be evaluated systematically?

  • Methodological Answer : Use a tiered approach:
  • Primary screening : Disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 50–200 µg/mL concentrations .
  • Secondary assays : Determine minimum inhibitory concentration (MIC) via broth microdilution (CLSI guidelines).
  • Mechanistic studies : Assess membrane disruption (propidium iodide uptake) or enzyme inhibition (e.g., dihydrofolate reductase assays) .

Q. What experimental designs are suitable for studying environmental fate (e.g., biodegradation) of this compound?

  • Methodological Answer : Use OECD 301B (Ready Biodegradability Test) in aerobic aqueous systems with activated sludge inoculum. Monitor degradation via TOC analysis and LC-MS/MS to quantify parent compound and metabolites. Include abiotic controls (e.g., sterile samples) to distinguish microbial vs. chemical degradation .

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